6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-23-9-5-3-2-4-7(9)10-8(6-19)13(20)24-14-11(10)12(21-22-14)15(16,17)18/h2-5,10H,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJPWYGTBDCQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antibacterial, antiparasitic, and potential anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multicomponent reactions that incorporate pyrazole derivatives. The structural characterization is often achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the pyrano and pyrazole rings along with the trifluoromethyl group, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro Testing : Compounds were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 10 to 22 mm for Gram-positive bacteria and 20 to 31 mm for Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds varied significantly. For example, certain derivatives showed MIC values as low as 20 μg/mL against E. coli and Bacillus subtilis, indicating potent antibacterial effects .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 21 | 20 |
| Compound B | Escherichia coli | 31 | 25 |
| Compound C | Bacillus subtilis | 22 | 20 |
Antiparasitic Activity
The compound has also shown promising antiparasitic activity against pathogens responsible for neglected tropical diseases:
- Leishmania amazonensis : In vitro studies indicated that derivatives with a trifluoromethyl group exhibited enhanced activity against the promastigote form of this parasite. The structure-activity relationship highlighted that bulky groups at the para position of the phenyl ring improved efficacy .
- Trypanosoma cruzi : Similar findings were observed with this parasite, where modifications in the molecular structure led to increased antiparasitic effects .
Anticancer Potential
Emerging research suggests that derivatives of this compound may possess anticancer properties:
- Mechanism of Action : Some studies indicate that these compounds can act as inhibitors of key cellular pathways involved in cancer progression. For instance, they may interact with estrogen receptors or inhibit specific kinases involved in tumor growth .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated a series of pyrano-pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results showed a correlation between structural modifications (such as the presence of trifluoromethyl groups) and increased antibacterial potency.
- Antiparasitic Evaluation : Another study focused on a subset of pyrazole derivatives against Leishmania species. Compounds with specific substitutions demonstrated significant reductions in parasite viability compared to controls.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrano-pyrazoles exhibit significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. For instance, studies have shown that modifications in the structure can lead to enhanced potency against inflammation-related pathways .
Anticancer Activity
Preliminary studies suggest that 6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may possess anticancer properties. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
Research has explored the antimicrobial efficacy of this compound against various pathogens. The presence of the trifluoromethyl group is believed to enhance its activity by affecting membrane permeability and disrupting microbial metabolism .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related pyranopyrazoles is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent-Driven Structural and Electronic Variations
Physicochemical Properties
Data Tables
Table 1: Key Spectral Data for Selected Compounds
Preparation Methods
Reaction Components and General Procedure
The most widely reported method involves a three-component reaction combining 2-methoxybenzaldehyde , 3-(trifluoromethyl)-1H-pyrazol-5-ol , and malononitrile under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) catalyzes the reaction in ethanol or aqueous ethanol at reflux temperatures (70–80°C). The process typically completes within 4–6 hours, yielding the target compound in 68–75% isolated yield.
The mechanism proceeds through:
Table 1: Optimization of Three-Component Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Ethanol | 80 | 4 | 72 |
| Et₃N | H₂O/EtOH | 70 | 6 | 68 |
| NaOH | EtOH | 75 | 5 | 65 |
Four-Component Synthesis with Hydrazine Hydrate
Extended Multi-Component Approach
A four-component variant introduces hydrazine hydrate to generate the pyrazole ring in situ. This method employs ethyl acetoacetate , 2-methoxybenzaldehyde , malononitrile , and hydrazine hydrate in a sequential one-pot procedure. The reaction proceeds under microwave irradiation (300 W, 100°C) in solvent-free conditions, reducing the reaction time to 15–20 minutes with a yield of 82%.
Key Steps:
-
Formation of pyrazolone : Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol.
-
Knoevenagel adduct formation : 2-Methoxybenzaldehyde and malononitrile condense to generate an α-cyanocinnamate.
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Cyclization : The pyrazolone undergoes Michael addition followed by cyclization to assemble the dihydropyrano[2,3-c]pyrazole framework.
Microwave-Assisted Solvent-Free Synthesis
Green Chemistry Optimization
Microwave irradiation significantly enhances reaction efficiency. A protocol using montmorillonite K10 clay as a heterogeneous catalyst achieves 85% yield in 10 minutes. The absence of solvent reduces waste, aligning with green chemistry principles.
Table 2: Comparative Analysis of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 4–6 h | 10–15 min |
| Solvent | Ethanol/H₂O | Solvent-free |
| Yield | 68–75% | 82–85% |
| Energy Consumption | High | Low |
Post-Synthetic Modifications and Derivative Formation
Functionalization at the 4-Position
The 2-methoxyphenyl group at the 4-position can be modified via Ullmann coupling or Buchwald–Hartwig amination to introduce aryl or amino substituents. For example, palladium-catalyzed coupling with aryl halides in dimethylformamide (DMF) at 120°C introduces diverse aryl groups while retaining the trifluoromethyl and cyano functionalities.
Spirocyclic Derivatives
Treatment with 1,2,3-thiadiazole-4-carbaldehyde in the presence of ZnCl₂ yields spirocyclic derivatives through a Betti reaction pathway. This method extends the compound’s utility in medicinal chemistry applications.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms purity >98%.
Challenges and Industrial Scalability
Limitations of Current Methods
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 6-amino-4-(2-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
- Methodological Answer : This compound can be synthesized via multicomponent reactions (MCRs) using a one-pot approach. Key steps include:
- Condensation of hydrazine derivatives with β-ketonitriles.
- Cyclization in aqueous or ionic liquid media (e.g., [Et3NH][HSO4]) to improve yield and reduce reaction time .
- Substituent-specific optimization: The 2-methoxyphenyl group requires careful control of electronic effects to avoid steric hindrance during cyclization.
- Data Reference : Yields >90% are achievable using ionic liquid catalysts under reflux conditions (Table 1, ).
Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for characteristic signals:
- A singlet at δ ~12.0 ppm (NH of pyrazole) .
- Aromatic protons of the 2-methoxyphenyl group at δ 6.7–7.2 ppm (multiplet) .
- <sup>13</sup>C NMR : Peaks at ~160 ppm (carbonitrile carbon) and 56 ppm (methoxy group) .
- HRMS : Exact mass matching m/z ~363.08 (C16H12F3N4O2<sup>+</sup>) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO or DMF) for dissolution, followed by slow diffusion with ethanol or water. The trifluoromethyl group enhances solubility in DMSO, while the methoxyphenyl moiety aids in crystal lattice formation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF3 group deactivates the pyrazole ring, directing nucleophilic attacks to the 5-carbonitrile position. Computational studies (DFT) can map electron density distribution, while kinetic assays under varying pH (e.g., 7–10) quantify rate constants .
- Data Contradiction : Some studies report reduced reactivity due to steric effects, requiring activation via Lewis acids (e.g., ZnCl2) .
Q. What strategies resolve discrepancies in reported melting points for structurally similar analogs?
- Methodological Answer :
- Cause Analysis : Polymorphism or residual solvents (e.g., DMSO) may alter melting points.
- Resolution : Perform DSC/TGA to identify polymorphic transitions and use Soxhlet extraction for solvent removal .
- Example : A derivative with 4-fluorophenyl showed mp 244–245°C after purification, vs. 239–240°C in crude form .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
